REACTION_SMILES
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[CH:1]([O-:2])=[O:3].[N+:5]([O-:6])(=[O:7])[c:8]1[c:9]([CH:14]=[CH:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:10][cH:11][cH:12][cH:13]1.[NH4+:4]>>[NH2:5][c:8]1[c:9]([CH:14]=[CH:15][c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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Nc1ccccc1C=Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |